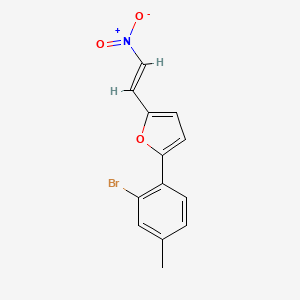
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan, also known as BMVF, is a synthetic compound that has been of great interest to researchers due to its unique chemical structure and potential applications in various fields. BMVF is a furan derivative that contains a bromine atom, a methyl group, and a nitrovinyl group, which makes it a versatile molecule that can be used in different ways.
Applications De Recherche Scientifique
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been used as a building block for the synthesis of conjugated polymers and small molecules that exhibit high charge mobility and photovoltaic properties. In materials science, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to enhance their gas adsorption and separation properties. In medicinal chemistry, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been investigated for its anticancer, antifungal, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan is not fully understood, but it is believed to involve the interaction of the nitrovinyl group with biological targets such as enzymes and receptors. The nitrovinyl group can undergo a Michael addition reaction with thiol groups in proteins, leading to the formation of covalent adducts that can modulate their activity. 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been shown to inhibit the growth of cancer cells by inducing apoptosis and autophagy, and to inhibit the activity of fungal and bacterial enzymes by targeting their active sites.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan can act as an antioxidant and protect cells from oxidative stress. At higher concentrations, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan can induce oxidative stress and DNA damage, leading to cell death. 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has also been shown to modulate the expression of genes involved in inflammation, angiogenesis, and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan can be easily synthesized in large quantities and can be used as a starting material for the synthesis of more complex molecules. However, 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan also has some limitations, including its low water solubility, which can make it difficult to use in biological assays, and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan, including its use as a fluorescent probe for imaging biological targets, its incorporation into nanomaterials for drug delivery and sensing applications, and its modification to enhance its pharmacological properties. 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan can also be used as a scaffold for the synthesis of novel compounds with diverse biological activities. Further studies are needed to elucidate the mechanism of action of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan and to evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan involves the reaction of 2-bromo-4-methylphenol with 2-nitrovinyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography or recrystallization. The yield of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan is typically around 50-60%.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-2-4-11(12(14)8-9)13-5-3-10(18-13)6-7-15(16)17/h2-8H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIIHHLSQXBJIS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7289669 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
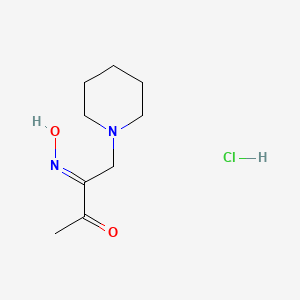
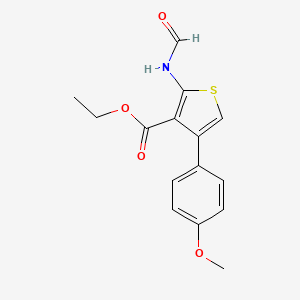
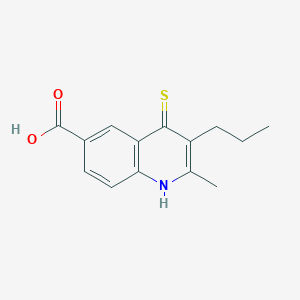
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
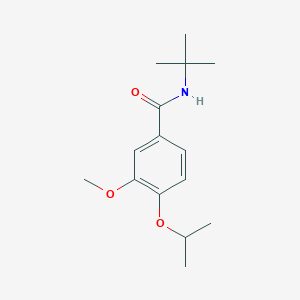
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)
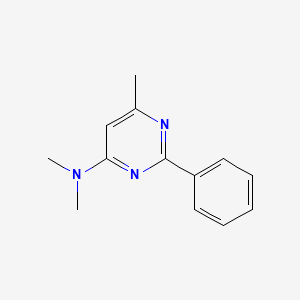


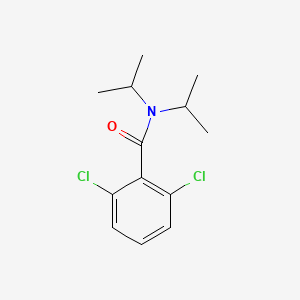
![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)